2-Fluoro-6-formyl-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-formyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-formyl-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic substitution, followed by formylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-formyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-6-carboxy-3-methoxybenzoic acid.
Reduction: 2-Fluoro-6-hydroxymethyl-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-formyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-formyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Fluoro-6-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
2-Fluoro-3-formylbenzoic acid: Lacks the methoxy group, which can influence its chemical properties and applications.
Uniqueness
2-Fluoro-6-formyl-3-methoxybenzoic acid is unique due to the combination of fluorine, formyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7FO4 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-6-formyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
UFVQFRBXXKZMEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.